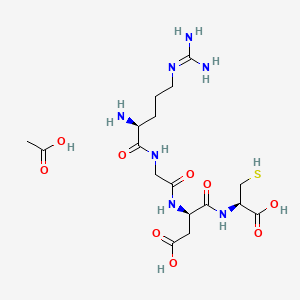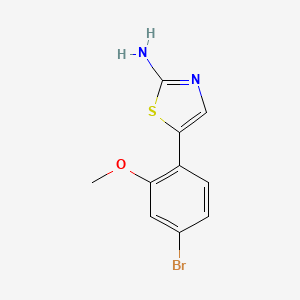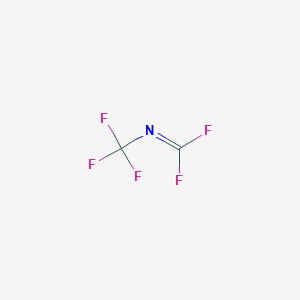
Perfluoro-2-azapropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluoro-2-azapropene is a highly electrophilic compound characterized by the presence of a perfluorinated carbon-nitrogen double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Perfluoro-2-azapropene can be synthesized through the reaction of perfluoroisobutylene with nitrogen-containing reagents. One common method involves the reaction of perfluoroisobutylene with ammonia or amines under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of specialized equipment to handle the highly reactive and toxic nature of the compound. The process requires stringent control of temperature and pressure to ensure the safe and efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Perfluoro-2-azapropene undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with organomagnesium compounds (Grignard reagents) to form vinylic substitution products.
Condensation Reactions: It undergoes electrophilic condensation to form linear and cyclic trimers.
Addition Reactions: It reacts with carboxylic acids to form (trifluoromethylamino)difluoromethyl esters.
Common Reagents and Conditions
Organomagnesium Compounds: Used in substitution reactions to form vinylic derivatives.
Carboxylic Acids: React with this compound to form esters.
Electrophilic Reagents: Used in condensation reactions to form trimers.
Major Products Formed
Vinylic Derivatives: Formed from reactions with organomagnesium compounds.
Applications De Recherche Scientifique
Perfluoro-2-azapropene has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Studied for its potential interactions with biological molecules due to its electrophilic nature.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialized materials and as a catalyst in chemical reactions.
Mécanisme D'action
Perfluoro-2-azapropene exerts its effects through its highly electrophilic nature, which allows it to react readily with nucleophiles. The compound’s electrophilicity is attributed to the presence of the perfluorinated carbon-nitrogen double bond, which creates a significant electron deficiency on the carbon atom. This electron deficiency makes the compound highly reactive towards nucleophilic attack, leading to the formation of various products depending on the reacting nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluoroisobutylene: Another highly electrophilic fluoroolefin.
Perfluorobut-2-ene: Reacts similarly to perfluoro-2-azapropene but forms different adducts.
Uniqueness
This compound is unique due to its specific reactivity patterns and the types of products it forms. Unlike other fluoroolefins, it can form both linear and cyclic trimers through electrophilic condensation . Additionally, its reactions with organomagnesium compounds and carboxylic acids result in distinct products that are not typically observed with other similar compounds .
Propriétés
Numéro CAS |
371-71-1 |
|---|---|
Formule moléculaire |
C2F5N |
Poids moléculaire |
133.02 g/mol |
Nom IUPAC |
1,1-difluoro-N-(trifluoromethyl)methanimine |
InChI |
InChI=1S/C2F5N/c3-1(4)8-2(5,6)7 |
Clé InChI |
WHRDMJSLIKCSRL-UHFFFAOYSA-N |
SMILES canonique |
C(=NC(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14762264.png)
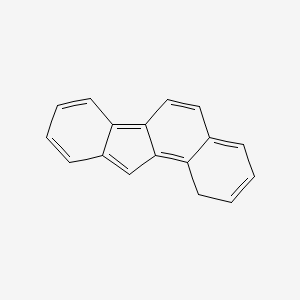
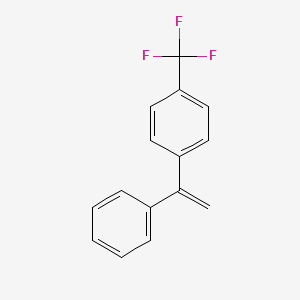

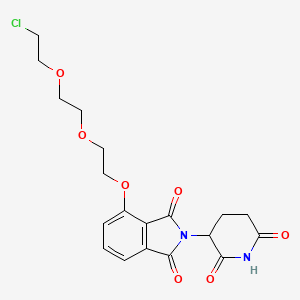
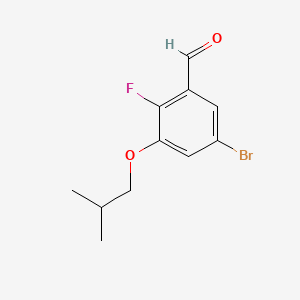
![2-(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14762293.png)
![[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14762295.png)
![4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane]](/img/structure/B14762297.png)


